- Substrate mapping and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2: Implications for peptidase anti-malarial drug discovery, Biochemical Journal, 2006, 399(1), 47-57
Cas no 94099-57-7 (L-Tyrosine 7-amido-4-methylcoumarin)
L-Tyrosine 7-amido-4-methylcoumarin Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamide, a-amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,(aS)-
- (2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide
- H-L-Tyr-AMC
- H-Tyr-AMC
- H-Tyr-AMC · TFA
- L-TYROSINE 7-AMIDO-4-METHYLCOUMARIN
- T-9100
- (αS)-α-Amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)benzenepropanamide (ACI)
- Benzenepropanamide, α-amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (S)- (ZCI)
- (S)-2-Amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- 526: PN: US20220128567 SEQID: 1204 claimed sequence
- 526: PN: US20220178935 SEQID: 1204 claimed sequence
- 94099-57-7
- AKOS030212946
- SCHEMBL9333502
- MFCD00057306
- G77725
- DTXSID90428633
- H-Tyr-AMC TFA
- Benzenepropanamide,a-amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,(as)-
- (aS)-a-Amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)benzenepropanamide; (S)-a-Amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-benzenepropanamide
- L-Tyrosine 7-amido-4-methylcoumarin
-
- Inchi: 1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1
- InChI Key: NRGJYQDVMUOJLU-INIZCTEOSA-N
- SMILES: CC1=CC(=O)OC2C=C(C=CC1=2)NC(=O)[C@@H](N)CC1C=CC(O)=CC=1
Computed Properties
- Exact Mass: 338.12700
- Monoisotopic Mass: 338.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 98
- XLogP3: nothing
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Color/Form: solid
- Density: 1.365
- Boiling Point: 644°C at 760 mmHg
- Flash Point: 343.3°C
- Refractive Index: 1.676
- PSA: 105.56000
- LogP: 3.08880
- Solubility: Not determined
L-Tyrosine 7-amido-4-methylcoumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L920583-10mg |
L-Tyrosine 7-amido-4-methylcoumarin |
94099-57-7 | ≥98% (TLC) | 10mg |
¥792.90 | 2022-01-14 | |
| TRC | T910038-10mg |
L-Tyrosine 7-amido-4-methylcoumarin |
94099-57-7 | 10mg |
$75.00 | 2023-05-17 | ||
| TRC | T910038-25mg |
L-Tyrosine 7-amido-4-methylcoumarin |
94099-57-7 | 25mg |
$144.00 | 2023-05-17 | ||
| A2B Chem LLC | AH84128-10mg |
H-tyr-amc |
94099-57-7 | ≥98% (TLC) | 10mg |
$85.00 | 2024-07-18 | |
| A2B Chem LLC | AH84128-50mg |
H-tyr-amc |
94099-57-7 | ≥98% (TLC) | 50mg |
$335.00 | 2024-07-18 | |
| A2B Chem LLC | AH84128-100mg |
H-tyr-amc |
94099-57-7 | ≥98% (TLC) | 100mg |
$460.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212967-10mg |
H-Tyr-AMC |
94099-57-7 | 98% | 10mg |
¥640.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212967-50mg |
H-Tyr-AMC |
94099-57-7 | 98% | 50mg |
¥1563.00 | 2024-04-24 | |
| TRC | T910038-250mg |
L-Tyrosine 7-amido-4-methylcoumarin |
94099-57-7 | 250mg |
$ 1200.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207814-10mg |
L-Tyrosine 7-amido-4-methylcoumarin, |
94099-57-7 | 10mg |
¥474.00 | 2023-09-05 |
L-Tyrosine 7-amido-4-methylcoumarin Production Method
Production Method 1
Production Method 2
1.2 Reagents: Trifluoroacetic acid ; 0.5 h, 0 °C
- A judgment on postmortem aging in Longissimus dorsi based on a peptide substrate library, Bioscience, 2006, 70(12), 2836-2843
L-Tyrosine 7-amido-4-methylcoumarin Raw materials
L-Tyrosine 7-amido-4-methylcoumarin Preparation Products
L-Tyrosine 7-amido-4-methylcoumarin Suppliers
L-Tyrosine 7-amido-4-methylcoumarin Related Literature
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on L-Tyrosine 7-amido-4-methylcoumarin
L-Tyrosine 7-amido-4-methylcoumarin: A Comprehensive Overview
L-Tyrosine 7-amido-4-methylcoumarin, also known by its CAS number 94099-57-7, is a compound of significant interest in the fields of chemistry and pharmacology. This compound is a derivative of tyrosine, an essential amino acid, and coumarin, a naturally occurring organic compound. The combination of these two molecules results in a unique structure that has garnered attention for its potential applications in drug development and biotechnology.
The L-Tyrosine component of this compound plays a crucial role in various biological processes. Tyrosine is a building block for proteins and is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. Its inclusion in L-Tyrosine 7-amido-4-methylcoumarin suggests that this compound may have implications in neurochemistry and neuropharmacology. Recent studies have explored the potential of tyrosine derivatives in treating conditions such as Parkinson's disease, where dopamine levels are depleted.
The coumarin moiety in L-Tyrosine 7-amido-4-methylcoumarin contributes to the compound's photoreactivity and fluorescent properties. Coumarins are widely used in fluorescence-based assays and imaging techniques due to their ability to emit light upon excitation. This property makes L-Tyrosine 7-amido-4-methylcoumarin a promising candidate for use in biosensors, drug delivery systems, and diagnostic tools. Researchers have recently investigated the use of coumarin derivatives in real-time monitoring of cellular processes, highlighting their potential in advancing biomedical research.
The amido group attached to the coumarin ring introduces additional functionality to the molecule. Amide bonds are known for their stability and are commonly found in peptides and proteins. This modification enhances the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Studies have shown that amide-containing compounds exhibit improved pharmacokinetic profiles, which are critical for drug efficacy.
Recent advancements in synthetic chemistry have enabled the precise synthesis of L-Tyrosine 7-amido-4-methylcoumarin with high purity and yield. These methods often involve multi-step reactions, including coupling reactions and selective functionalization of the tyrosine side chain. The development of efficient synthetic routes has facilitated the exploration of this compound's properties and its potential applications.
In terms of biological activity, L-Tyrosine 7-amido-4-methylcoumarin has demonstrated promising results in preclinical studies. Research has shown that this compound exhibits selective binding to certain proteins, suggesting its potential as a tool for studying protein-protein interactions. Additionally, its fluorescent properties make it an ideal candidate for use in fluorescence resonance energy transfer (FRET) assays, which are widely used in molecular biology.
The methyl group attached to the coumarin ring further modulates the compound's properties. Methyl substitutions can influence the molecule's lipophilicity, stability, and interaction with biological membranes. These characteristics are essential for designing drugs with optimal pharmacokinetic profiles. Recent studies have explored the role of methylated coumarins in modulating cellular signaling pathways, offering new insights into their therapeutic potential.
From an analytical standpoint, L-Tyrosine 7-amido-4-methylcoumarin can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and mass spectrometry. These methods allow researchers to study the compound's structural integrity, stability under different conditions, and interaction with biological systems.
Looking ahead, L-Tyrosine 7-amido-4-methylcoumarin holds great promise for future applications in drug discovery and diagnostics. Its unique combination of tyrosine-derived functionality and coumarin-based photoreactivity positions it as a versatile tool for addressing complex biological questions. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing our understanding of cellular processes and developing innovative therapeutic strategies.
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